4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

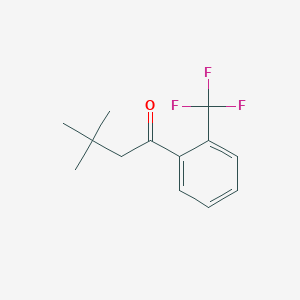

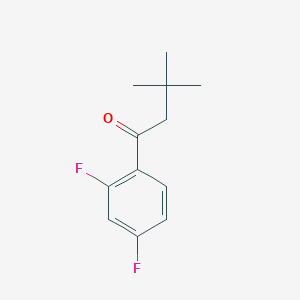

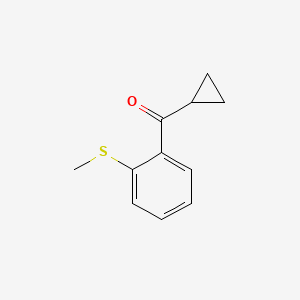

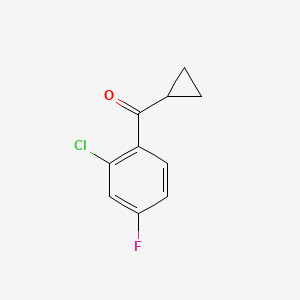

“4-Chloro-3-fluoro-4’-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898776-57-3 . Its molecular weight is 317.79 and its IUPAC name is (4-chloro-3-fluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Research

A study on benzophenones with a pyridine nucleus demonstrated significant antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. Compounds with fluoro and chloro substituents on the benzophenone scaffold showed notable activity in activating caspase-activated DNase, which is essential for DNA fragmentation in apoptosis, thereby inhibiting tumor growth (Al‐Ghorbani et al., 2016).

Synthesis for Industrial Application

Research on the synthesis of benzophenone derivatives, like 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, demonstrates a highly selective synthesis process suitable for industrial scale-up. Such processes are pivotal for creating compounds necessary for various industrial applications (Karrer et al., 2000).

Environmental Transformation and Toxicity

Benzophenone compounds, widely used as UV filters, can undergo transformation during chlorination disinfection processes in water treatment, potentially forming toxic by-products. The interaction with disinfectant chlorine is an area of significant environmental concern, as it may pose risks to ecological safety and human health (Liu et al., 2016).

Development of Proton Exchange Membranes

Research into multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) highlights their application in developing proton exchange membranes. These membranes are crucial for various technological applications, including fuel cells (Ghassemi et al., 2004).

Photocatalytic Applications

Studies on photocatalytic processes like the 4-pyridination of C(sp3)–H bonds using benzophenone under photo-irradiating conditions demonstrate potential applications in synthesizing biologically active and functional molecules, contributing significantly to organic chemistry and pharmaceutical research (Hoshikawa & Inoue, 2013).

Drug Release Characteristics

Research involving organopolyphosphazenes with benzophenone derivatives emphasizes their role in controlled drug release. These polymers have been tested for their effectiveness in releasing drugs in a sustained and controlled manner, which is crucial in pharmaceutical sciences (Gudasi et al., 2007).

Propriétés

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBBTODQXQAHCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642753 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-57-3 |

Source

|

| Record name | Methanone, (4-chloro-3-fluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.